3-Hydroxybenzenesulfonamide
Overview
Description
3-Hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide, where a hydroxyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzenesulfonamide can be synthesized through the reaction of 3-hydroxybenzene-1-sulfonyl chloride with aqueous ammonia. The reaction typically involves dissolving 3-hydroxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) and then adding a 7M aqueous ammonia solution. The mixture is stirred for about an hour, concentrated under vacuum, and then taken up in ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the sulfonation of phenol derivatives followed by amination. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxybenzenesulfonamide, particularly in its role as a carbonic anhydrase inhibitor, involves the coordination of the sulfonamide group with the zinc ion in the enzyme’s active site. This interaction inhibits the enzyme’s activity by preventing the hydration of carbon dioxide, which is crucial for various physiological functions .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzenesulfonamide: The hydroxyl group is positioned differently, affecting its reactivity and interaction with enzymes.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: 3-Hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a biochemical probe and industrial intermediate.
Biological Activity
3-Hydroxybenzenesulfonamide, also known as sulfanilamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses.
Chemical Structure and Properties
This compound has the molecular formula C6H7NO3S. It features a hydroxyl group and a sulfonamide functional group, which contribute to its biological activity. The presence of these functional groups allows for unique interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C6H7NO3S |
Molecular Weight | 175.19 g/mol |
Functional Groups | Hydroxyl, Sulfonamide |
Solubility | Soluble in water |
The primary mechanism of action for this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting DHPS, this compound disrupts bacterial growth and proliferation, making it effective against various bacterial strains .
Additionally, this compound has shown anti-inflammatory properties, likely due to its structural similarities with other sulfonamides that exhibit similar effects . Its dual functional groups allow it to interact with multiple biological pathways, enhancing its pharmacological profile.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamides .
- MIC Values :
- E. coli: 6.72 mg/mL
- S. aureus: 6.63 mg/mL
These findings indicate that the compound can effectively inhibit bacterial growth and may serve as a potential treatment option for bacterial infections.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vivo studies have shown that it can significantly reduce inflammation in models such as carrageenan-induced rat paw edema . The percentage inhibition observed was notable:
- Inhibition Rates :
- 1 hour: 94.69%
- 2 hours: 89.66%
- 3 hours: 87.83%
This suggests that the compound may be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multiple bacterial strains, confirming its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research demonstrated significant reductions in inflammation markers in animal models treated with varying doses of the compound .
- Enzyme Inhibition : In vitro studies reported over 93% inhibition of α-amylase at concentrations of 100 µg/mL, indicating potential applications in managing diabetes by regulating carbohydrate metabolism .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
4-Amino-3-hydroxybenzenesulfonamide | Contains an amino group | Enhanced antibacterial activity |
Sulfanilamide | Simple sulfanilamide structure | Widely used as an antibiotic |
N-Hydroxybenzenesulfonamide | Lacks hydroxyl substitution | Primarily used as a reagent for organic synthesis |
The structural differences among these compounds contribute to variations in their biological activities and therapeutic applications.
Properties
IUPAC Name |
3-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348454 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20759-40-4 | |
Record name | 3-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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